N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antitubercular activity, suggesting that they may target mycobacterium tuberculosis cell lines .
Mode of Action
It has been suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
Given its potential antitubercular activity, it may interfere with the metabolic pathways of mycobacterium tuberculosis .
Result of Action
Similar compounds have been reported to exhibit antitubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide typically involves multiple steps:
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Formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Starting Material: 4-chlorobenzoic acid.
Steps: Esterification with methanol, followed by hydrazination, salt formation, and cyclization.
Conditions: Acidic or basic conditions depending on the specific step.
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Conversion to this compound
Intermediate: 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Steps: Reaction with 3-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine).
Conditions: Typically carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Oxidized derivatives, potentially altering the thiadiazole ring or the benzamide moiety.
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduced forms of the compound, possibly affecting the chlorophenyl or fluorobenzamide groups.
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Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution.
Conditions: Varies widely; can include acidic, basic, or neutral conditions.
Products: Substituted derivatives, which may exhibit different biological activities.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, potentially forming complexes with metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.
Antiviral Activity: Shows promise in inhibiting the replication of certain viruses, making it a candidate for antiviral drug development.
Medicine
Anticancer Properties: Research indicates that thiadiazole derivatives can inhibit the growth of cancer cells, suggesting potential use in chemotherapy.
Industry
Agriculture: Could be used in the development of pesticides or herbicides due to its biological activity against plant pathogens.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: A precursor in the synthesis of the target compound, also exhibits biological activity.
N-(4-fluorophenyl)-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with similar structural features and biological activities.
Uniqueness
Structural Features: The combination of a 4-chlorophenyl group and a 3-fluorobenzamide moiety in the same molecule is unique, potentially leading to distinct biological activities.
Biological Activity: The specific arrangement of functional groups may result in enhanced or unique interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJVIGMUWINOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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